molecular formula C26H20O4 B097701 1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl- CAS No. 16204-36-7

1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl-

Cat. No.: B097701
CAS No.: 16204-36-7
M. Wt: 396.4 g/mol
InChI Key: BZAAWANTNVAKPN-UHFFFAOYSA-N
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Description

1,2,4,5-Tetroxane derivatives are cyclic diperoxides characterized by a six-membered ring containing two peroxide (-O-O-) linkages. The compound 3,3,6,6-tetraphenyl-1,2,4,5-tetroxane (hereafter referred to as TPTO) is distinguished by four phenyl substituents at the 3,3,6,6-positions. This substitution pattern introduces significant steric and electronic effects, influencing its stability, reactivity, and conformational preferences compared to simpler analogues like 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (ACDP) or 3,6-diphenyl-1,2,4,5-tetroxane (DPTO) . While TPTO's direct applications remain understudied, its structural and electronic properties are critical for understanding the broader class of tetroxanes, which exhibit herbicidal, antimalarial, and radical-initiation activities .

Properties

CAS No.

16204-36-7

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

3,3,6,6-tetraphenyl-1,2,4,5-tetraoxane

InChI

InChI=1S/C26H20O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-26(30-28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

BZAAWANTNVAKPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1,2,4,5-Tetroxane serves as an important intermediate in organic synthesis. Its reactivity facilitates the formation of complex organic molecules through various chemical reactions. The compound is particularly useful in the preparation of other tetroxanes and related heterocycles due to its ability to undergo ring-opening reactions and serve as a precursor to more complex structures .

Biochemical Research

The compound has been utilized in biochemical research to study enzyme-catalyzed reactions and the synthesis of biologically active molecules. Its electrophilic properties make it a valuable reagent for modifying biomolecules, which can aid in understanding enzyme mechanisms and developing new therapeutic agents .

Diagnostic Applications

Recent studies have highlighted the potential of 1,2,4,5-tetroxane in non-invasive diagnostic methods. It has been identified as a volatile organic compound (VOC) that can be used as a biomarker for certain diseases, including cancer. Breath analysis techniques employing this compound can help detect specific VOCs associated with pathological conditions .

Case Study: Cancer Detection

A notable application involves its use in breath analysis for lung cancer detection. Research demonstrated that breath samples containing specific VOCs could accurately differentiate between patients with lung cancer and healthy controls. The sensitivity and specificity of these methods suggest a promising avenue for early cancer diagnosis .

Environmental Monitoring

The compound's properties also lend themselves to environmental monitoring applications. It can be used in gas chromatography-mass spectrometry (GC-MS) techniques to analyze air quality and detect pollutants. As a marker for certain environmental contaminants, it can help assess exposure levels in various settings .

Pharmaceutical Development

In pharmaceutical chemistry, 1,2,4,5-tetroxane is explored for its potential role in drug formulation and delivery systems. Its structural characteristics may contribute to the development of novel therapeutics with enhanced efficacy and reduced side effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for organic synthesis; precursor for complex molecules ,
Biochemical ResearchModifies biomolecules; aids in enzyme studies ,
Diagnostic ApplicationsBiomarker for diseases; used in breath analysis for lung cancer detection ,
Environmental MonitoringAnalyzes air quality; detects pollutants using GC-MS ,
Pharmaceutical DevelopmentExplored for drug formulation; potential for novel therapeutics ,

Comparison with Similar Compounds

Table 1: Conformational Energy Differences in Tetroxanes

Compound Lowest-Energy Conformation Energy Barrier (kcal/mol) Key Substituent Effect
1,2,4,5-Tetroxane Chair 9 (vs. twist) Minimal steric effects
ACDP Chair 50 (vs. planar) Methyl steric hindrance
DPTO Planar-equatorial 12 (vs. axial) Phenyl equatorial alignment
TPTO (predicted) Rigid planar >50 (estimated) Severe phenyl crowding

Thermal Decomposition Kinetics

Activation Parameters

  • ACDP: Decomposes via a coordination mechanism in the presence of Fe³⁺, with ΔH‡ = 10.96 kcal/mol and ΔS‡ = -34.4 cal/mol·K . In solvents like 2-methoxyethanol, its unimolecular decomposition follows first-order kinetics (ΔH‡ = 30.52 kcal/mol) .
  • DPTO :
    Decomposition in chlorobenzene shows ΔH‡ = 30.52 kcal/mol and ΔS‡ = -6.38 cal/mol·K, proceeding via homolytic O-O bond cleavage to form radical intermediates .
  • TPTO: No direct kinetic data exist, but its decomposition is hypothesized to require higher activation energy due to stabilization from aromatic π-systems and steric protection of peroxide bonds.

Table 2: Thermal Deactivation Parameters

Compound Solvent/Conditions ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) Mechanism
ACDP Fe³⁺-catalyzed 10.96 ± 0.8 -34.4 ± 0.6 Coordination Lewis acid
ACDP 2-Methoxyethanol 30.52 ± 0.3 -6.38 ± 0.6 Unimolecular homolytic
DPTO Chlorobenzene 30.52 ± 0.3 -6.38 ± 0.6 Radical intermediates
TPTO (Predicted) >35 N/A Steric inhibition

Thermodynamic Properties

Enthalpy of Formation

  • DPTO :
    Experimental ΔHf (gas) = -68.38 ± 0.04 kcal/mol, derived from combustion calorimetry and vapor pressure measurements .
  • TPTO: No experimental data available. Semiempirical AM1/PM3 and DFT calculations suggest significantly higher ΔHf due to phenyl group stabilization and reduced ring strain .

Table 3: Thermodynamic Data

Compound ΔHf (gas, kcal/mol) Method
DPTO -68.38 ± 0.04 Combustion calorimetry
TPTO N/A Predicted higher than DPTO

Preparation Methods

Reaction Mechanism and Optimization

The mechanism begins with protonation of the carbonyl oxygen of the ketone, enhancing its electrophilicity for nucleophilic attack by hydrogen peroxide. This step generates a hydroperoxy carbocation intermediate, which reacts with a second equivalent of hydrogen peroxide to form the geminal dihydroperoxide. Intramolecular cyclization, facilitated by acid catalysts like sulfuric acid (H₂SO₄) or triflic acid (HOTf), yields the tetroxane ring.

Key variables influencing yield include:

  • Catalyst concentration : Higher acid concentrations (e.g., 1–3 equiv of H₂SO₄) accelerate cyclization but risk side reactions such as hexaoxonane formation.

  • Temperature : Reactions are typically conducted at 0–25°C to favor kinetic control over tetraoxane formation rather than thermodynamically stable byproducts.

  • Solvent polarity : Polar aprotic solvents like trifluoroethanol enhance intermediate stability, achieving yields up to 51% for analogous tetraoxanes.

Lewis Acid-Catalyzed Methods

Lewis acids offer an alternative to Brønsted acids by activating carbonyl groups through coordination rather than protonation. Bismuth triflate (Bi(OTf)₃) and molybdenum trioxide (MoO₃) have emerged as efficient catalysts for tetraoxane synthesis, particularly for sterically hindered substrates like 3,3,6,6-tetraphenyl derivatives.

Molybdenum Trioxide (MoO₃)-Mediated Synthesis

A recent advancement involves MoO₃-catalyzed reactions, which enable one-pot synthesis under milder conditions. In a representative procedure:

  • Substrate preparation : A solution of 3,3,6,6-tetraphenyl-1,5-pentanedione (1.0 equiv) in trifluoroethanol is treated with 30% H₂O₂ (2.0 equiv).

  • Catalyst activation : MoO₃ (1 mol%) and HBF₄·Et₂O (2.0 equiv) are added to generate a reactive peroxo-molybdenum complex.

  • Cyclization : The mixture is stirred at 25°C for 1–2 hours, yielding the tetroxane after purification by cold methanol washing.

This method achieves a 47% isolated yield, with the catalyst’s oxophilicity facilitating peroxide bond formation while minimizing side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of different approaches for synthesizing 3,3,6,6-tetraphenyl-1,2,4,5-tetroxane:

MethodCatalystConditionsYield (%)Reference
Acid-catalyzedH₂SO₄0°C, trifluoroethanol38–45
Lewis acid-catalyzedBi(OTf)₃25°C, CH₂Cl₂42
MoO₃-mediatedMoO₃/HBF₄·Et₂O25°C, trifluoroethanol47

The MoO₃ method demonstrates superior yields and operational simplicity, though H₂SO₄ remains cost-effective for large-scale applications.

Mechanistic Insights and Side Reactions

Competing pathways in tetraoxane synthesis often lead to hexaoxonanes or polymeric peroxides. Hexaoxonane formation is favored under kinetic control at low temperatures (−10°C), whereas tetraoxanes dominate at higher temperatures (25°C) . This dichotomy arises from the relative activation energies of six-membered versus eight-membered transition states during cyclization.

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